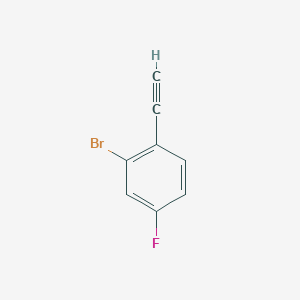

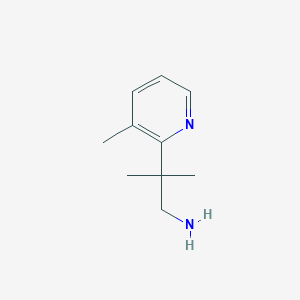

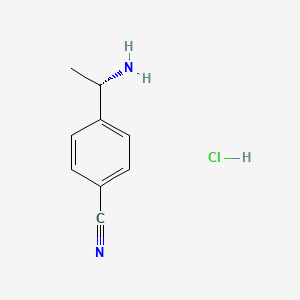

![molecular formula C14H23NO4 B1373232 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1330750-04-3](/img/structure/B1373232.png)

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of azabicycloheptane, which is a type of organic compound known as a bicyclic compound . Bicyclic compounds are organic compounds that contain two fused rings. The “azabicyclo” part of the name indicates that one of the atoms in the ring system is a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring closure of corresponding bis-electrophiles at bis-nucleophiles . Another approach could involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- The compound has been synthesized as a chiral cyclic amino acid ester from related compounds, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These methods provided detailed insights into its molecular structure, including its bicyclo[2.2.2]octane structure composed of lactone and piperidine groups (Moriguchi et al., 2014).

Synthetic Routes and Chemical Transformations

- Efficient, scalable routes have been developed for synthesizing enantiomerically pure variants of the compound. These methods involve multiple chemical transformations, enabling the production of kilogram amounts of the compound (Maton et al., 2010).

- Innovative synthetic approaches have been used to create derivatives of this compound, including the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its conversion into triazoles, demonstrating its versatility as a scaffold for preparing substituted piperidines (Harmsen et al., 2011).

Application in Peptidomimetics and Glycosidase Inhibitors

- The compound has been utilized in chirospecific syntheses of conformationally constrained amino acids for generating peptidomimetics, serving as conformational probes. This process includes a thiolactam sulfide contraction and transannular alkylation sequence, starting from L-glutamic acid (Campbell & Rapoport, 1996).

- Enantiomerically pure alcohols derived from the compound have been used to create diamines, evaluated as glycosidase inhibitors and seen as nonpeptide molecular scaffolds for designing peptide analogues (Moreno‐Vargas et al., 2003).

Propriétés

IUPAC Name |

2-O-tert-butyl 3-O-ethyl (3S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRKXPGWOXKXHL-ILDUYXDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C2CCC(C2)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

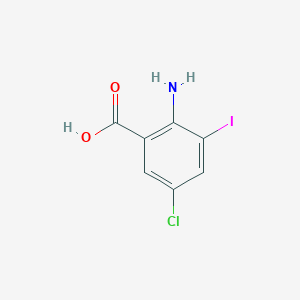

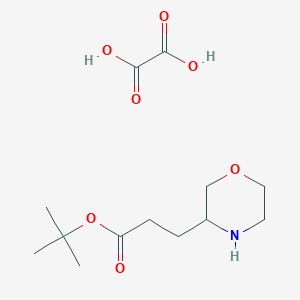

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)